GSK-LSD1 Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). (http://www.thesgc.org/chemical-probes/GSK-LSD1)

科学的研究の応用

Enhanced Differentiation in Acute Myeloid Leukemia (AML) : GSK-LSD1, as an inhibitor of lysine specific demethylase 1 (LSD1), shows promise in treating AML. Smitheman et al. (2018) found that combining GSK-LSD1 with all-trans retinoic acid significantly enhanced cytotoxicity and promoted differentiation in AML cell lines (Smitheman et al., 2018).

Development of Reversible Inhibitors : Mould et al. (2017) described efforts to develop reversible inhibitors of LSD1, noting the challenges compared to irreversible inhibitors like GSK-LSD1. This research highlights the potential for more nuanced therapeutic approaches (Mould et al., 2017).

Attenuation of Oral Cancer Growth and Metastasis : Alsaqer et al. (2017) showed that GSK-LSD1 inhibited the growth and metastasis of oral squamous cell carcinoma, suggesting its broader application in different cancer types (Alsaqer et al., 2017).

Comprehensive Characterization in Oncology : Sacilotto et al. (2021) provided a comprehensive characterization of LSD1 small molecule inhibitors, including GSK-LSD1, highlighting their potential as anticancer treatments for hematological and solid tumors (Sacilotto et al., 2021).

Potential in Treating Small Cell Lung Cancer (SCLC) : Mohammad et al. (2015) discovered that GSK2879552, a cyclopropylamine containing LSD1 inhibitor, showed significant antitumor activity, particularly in SCLC, suggesting its use as a predictive biomarker of activity (Mohammad et al., 2015).

Inhibiting LSD1 for Acute Myeloid Leukemia Treatment : Kruger et al. (2013) highlighted the potential of LSD1 inhibition as a promising treatment for AML, demonstrating the anti-tumor effects of GSK2879552 (Kruger et al., 2013).

作用機序

Target of Action

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in gene expression and carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .

Mode of Action

This compound interacts with LSD1 by inhibiting its activity . This inhibition leads to changes in gene expression patterns . It has been found to significantly reduce pro-inflammatory cytokines when severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) were treated in-vitro with GSK-LSD1 .

Biochemical Pathways

The inhibition of LSD1 by this compound affects the NF-κB signaling pathway . LSD1 stabilizes NF-κB p65 to control the expression of pro-inflammatory cytokine genes . The inhibition of LSD1 leads to changes in the expression of these genes .

Result of Action

The inhibition of LSD1 by this compound leads to changes in gene expression patterns . This results in the reduction of pro-inflammatory cytokines in severe COVID-19 patients’ PBMCs . It also inhibits the growth of various cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of this compound in reducing pro-inflammatory cytokines was observed in an in-vitro environment .

Safety and Hazards

GSK-LSD1 Dihydrochloride is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

生化学分析

Biochemical Properties

GSK-LSD1 Dihydrochloride functions by inhibiting the enzymatic activity of lysine-specific demethylase 1. This enzyme is a member of the flavin adenine dinucleotide-dependent amine oxidase family and is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) . By inhibiting lysine-specific demethylase 1, this compound disrupts the demethylation process, leading to alterations in gene expression. The compound exhibits high selectivity for lysine-specific demethylase 1 over closely related enzymes such as lysine-specific demethylase 2, monoamine oxidase A, and monoamine oxidase B .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cell lines, the compound inhibits cell proliferation and induces differentiation . It also affects cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to a reduction in the expression of pro-inflammatory cytokines . Additionally, this compound influences gene expression by altering the methylation status of histone proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lysine-specific demethylase 1, where it inhibits the enzyme’s catalytic activity . This inhibition prevents the demethylation of histone H3 at lysine 4 and lysine 9, leading to changes in chromatin structure and gene expression . The compound also disrupts protein-protein interactions involving lysine-specific demethylase 1, such as those with the CoREST and nucleosome remodeling and deacetylase complexes, further influencing gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against lysine-specific demethylase 1 over extended periods . Long-term studies have shown that this compound can lead to sustained changes in gene expression and cellular function, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysine-specific demethylase 1 activity and induces anti-tumor effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the demethylation of histone proteins. The compound interacts with enzymes such as lysine-specific demethylase 1 and cofactors like flavin adenine dinucleotide . By inhibiting lysine-specific demethylase 1, this compound affects metabolic flux and the levels of metabolites involved in gene regulation and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to lysine-specific demethylase 1 and other cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting cancer cells.

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 . The compound’s activity is influenced by its subcellular localization, as it targets histone proteins and other nuclear substrates involved in gene regulation . Post-translational modifications and targeting signals may also direct this compound to specific nuclear compartments, enhancing its therapeutic potential .

特性

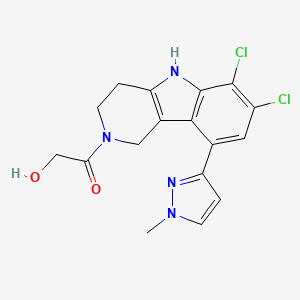

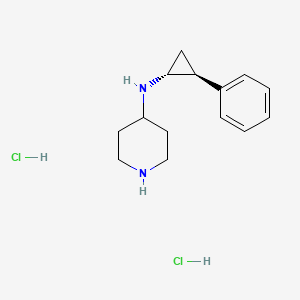

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。